8-Chloro-2-(2-pyridyl)imidazo[1,2-a]pyridine
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Overview
Description
8-Chloro-2-(2-pyridyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. These compounds are known for their wide range of applications in medicinal chemistry due to their unique structural characteristics and biological activities . The presence of both pyridine and imidazole rings in its structure makes it a versatile scaffold for drug development and other scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2-(2-pyridyl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization in the presence of a chlorinating agent . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like Lewis acids to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-2-(2-pyridyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products
Scientific Research Applications
8-Chloro-2-(2-pyridyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Chloro-2-(2-pyridyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
8-Chloro-2-(2-pyridyl)imidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and pyridyl groups enhances its reactivity and potential for functionalization, making it a valuable scaffold for drug discovery and other applications .
Properties
Molecular Formula |
C12H8ClN3 |
---|---|
Molecular Weight |
229.66 g/mol |
IUPAC Name |
8-chloro-2-pyridin-2-ylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C12H8ClN3/c13-9-4-3-7-16-8-11(15-12(9)16)10-5-1-2-6-14-10/h1-8H |
InChI Key |
ATHFQSSNFPARDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CN3C=CC=C(C3=N2)Cl |
Origin of Product |
United States |
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